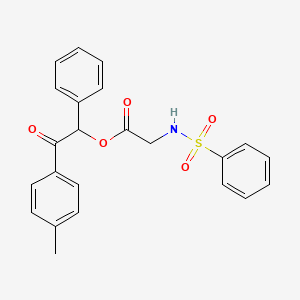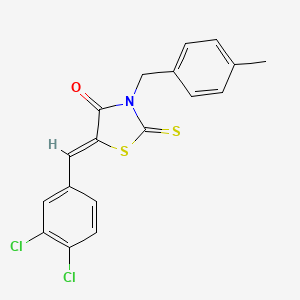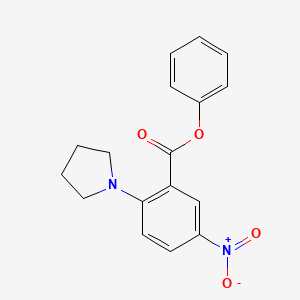![molecular formula C24H30N2O3S B4012278 1-[2-(Diethylamino)ethyl]-3-hydroxy-5-[4-(methylethyl)phenyl]-4-(2-thienylcarb onyl)-3-pyrrolin-2-one](/img/structure/B4012278.png)
1-[2-(Diethylamino)ethyl]-3-hydroxy-5-[4-(methylethyl)phenyl]-4-(2-thienylcarb onyl)-3-pyrrolin-2-one
Overview
Description
1-[2-(Diethylamino)ethyl]-3-hydroxy-5-[4-(methylethyl)phenyl]-4-(2-thienylcarbonyl)-3-pyrrolin-2-one is a complex organic compound with a unique structure that includes a pyrrolinone ring, a thienylcarbonyl group, and a diethylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Diethylamino)ethyl]-3-hydroxy-5-[4-(methylethyl)phenyl]-4-(2-thienylcarbonyl)-3-pyrrolin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Pyrrolinone Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a substituted amide or nitrile.
Introduction of the Thienylcarbonyl Group: This step often involves a Friedel-Crafts acylation reaction using a thienylcarbonyl chloride and a Lewis acid catalyst.
Attachment of the Diethylaminoethyl Side Chain: This can be accomplished through a nucleophilic substitution reaction, where the diethylaminoethyl group is introduced using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Diethylamino)ethyl]-3-hydroxy-5-[4-(methylethyl)phenyl]-4-(2-thienylcarbonyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The diethylaminoethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
Scientific Research Applications
1-[2-(Diethylamino)ethyl]-3-hydroxy-5-[4-(methylethyl)phenyl]-4-(2-thienylcarbonyl)-3-pyrrolin-2-one has several scientific research applications:
Medicinal Chemistry: It may be explored as a potential drug candidate due to its unique structure and potential biological activity.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique properties may make it useful in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-[2-(Diethylamino)ethyl]-3-hydroxy-5-[4-(methylethyl)phenyl]-4-(2-thienylcarbonyl)-3-pyrrolin-2-one involves its interaction with specific molecular targets. The diethylaminoethyl group may interact with receptors or enzymes, while the thienylcarbonyl group may participate in binding interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(Dimethylamino)ethyl]-3-hydroxy-5-[4-(methylethyl)phenyl]-4-(2-thienylcarbonyl)-3-pyrrolin-2-one
- 1-[2-(Diethylamino)ethyl]-3-hydroxy-5-[4-(methyl)phenyl]-4-(2-thienylcarbonyl)-3-pyrrolin-2-one
Uniqueness
1-[2-(Diethylamino)ethyl]-3-hydroxy-5-[4-(methylethyl)phenyl]-4-(2-thienylcarbonyl)-3-pyrrolin-2-one is unique due to the specific combination of functional groups and the overall structure. This uniqueness may confer specific properties such as enhanced biological activity, improved stability, or unique reactivity compared to similar compounds.
Properties
IUPAC Name |
1-[2-(diethylamino)ethyl]-4-hydroxy-2-(4-propan-2-ylphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3S/c1-5-25(6-2)13-14-26-21(18-11-9-17(10-12-18)16(3)4)20(23(28)24(26)29)22(27)19-8-7-15-30-19/h7-12,15-16,21,28H,5-6,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBYUEUVJUBFJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(diethylamino)ethyl]-4-hydroxy-3-(thiophene-2-carbonyl)-2-thiophen-2-yl-2H-pyrrol-5-one](/img/structure/B4012214.png)
![(3Z)-3-[3-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4012224.png)
![6-({3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-3(2H)-pyridazinone](/img/structure/B4012231.png)
![2-(diethylamino)-N-[[2-[4-(2-methylphenyl)piperazin-1-yl]pyridin-3-yl]methyl]acetamide](/img/structure/B4012233.png)
![1-[3-(diethylamino)propyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(4-nitrophenyl)-2H-pyrrol-5-one](/img/structure/B4012236.png)
![2-(4-ethylphenyl)-2-oxoethyl N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycinate](/img/structure/B4012249.png)

![(5Z)-5-[[2-[(2-chlorophenyl)methoxy]-5-methylphenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4012265.png)
![3-({[4-(Butan-2-yl)phenoxy]acetyl}amino)benzoic acid](/img/structure/B4012267.png)
![2-(4-{1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-3-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl}phenoxy)acetamide](/img/structure/B4012268.png)
![N-[3-(4-amino-5-methylpyrimidin-2-yl)phenyl]acetamide](/img/structure/B4012271.png)

![2-(4-nitrophenyl)-2-oxoethyl N-[(2-methylphenoxy)acetyl]glycinate](/img/structure/B4012302.png)
